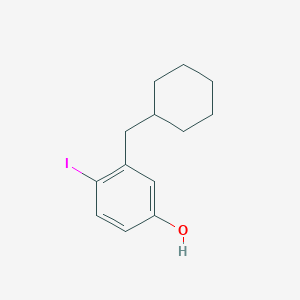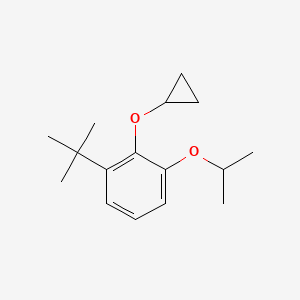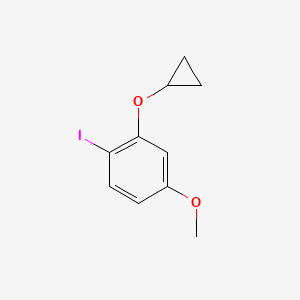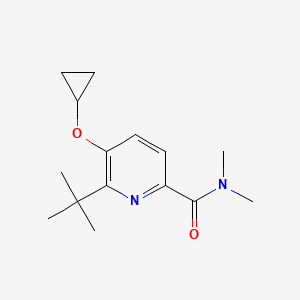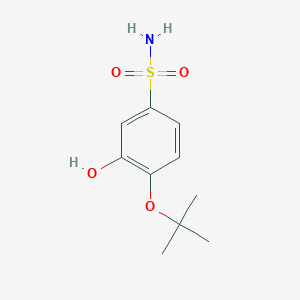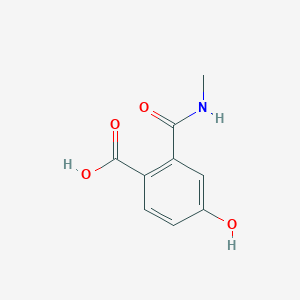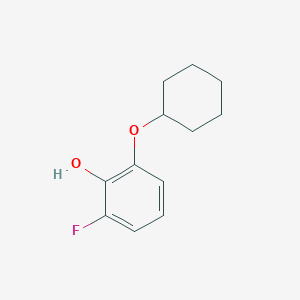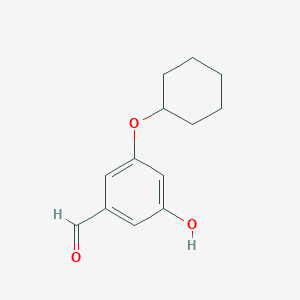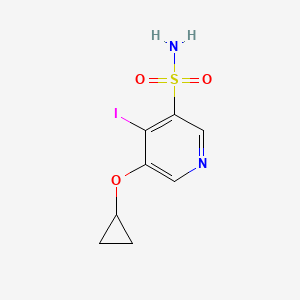
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide typically involves the reaction of 4-iodopyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form a cyclopropanone derivative.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-cyclopropoxy-4-aminopyridine-3-sulfonamide and 5-cyclopropoxy-4-thiopyridine-3-sulfonamide.
Oxidation Reactions: Products include 5-cyclopropanone-4-iodopyridine-3-sulfonamide.
Reduction Reactions: Products include 5-cyclopropoxy-4-iodopyridine-3-sulfonic acid.
Applications De Recherche Scientifique
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The iodine atom and cyclopropoxy group can also interact with various molecular targets, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropoxy-3-iodopyridine
- 5-Cyclopropoxy-4-chloropyridine-3-sulfonamide
- 5-Cyclopropoxy-4-bromopyridine-3-sulfonamide
Uniqueness
5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is unique due to the presence of the iodine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the cyclopropoxy group and sulfonamide group enhances its chemical stability and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H9IN2O3S |
|---|---|
Poids moléculaire |
340.14 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-iodopyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9IN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
Clé InChI |
GKOAFOAIERXGCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=CC(=C2I)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





